Del-22379

描述

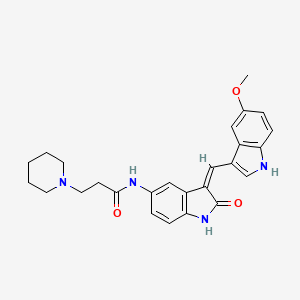

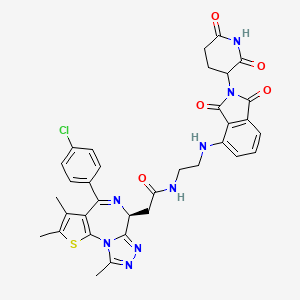

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .

Synthesis Analysis

A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .Molecular Structure Analysis

The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .Chemical Reactions Analysis

Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .Physical And Chemical Properties Analysis

Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .科学研究应用

Oncology

DEL-22379 is used in the field of oncology, specifically in the study and treatment of cancer .

Application

DEL-22379 has been reported to inhibit ERK dimerization, which is unaffected by drug-resistant mechanisms reactivating the ERK signaling . This makes it a potential candidate for antineoplastic intervention, especially in cases where there is unregulated RAS-ERK signaling .

Method of Application

The compound is used to inhibit ERK dimerization without affecting its phosphorylation . This blocks the proliferation of tumor cells harboring RAS-ERK pathway oncogenes .

Results

In animal tumor models, DEL-22379 has been shown to induce apoptosis, preventing tumor progression . Importantly, the antitumor effect of this compound in cells is not affected by the reported resistance mechanisms for the current BRAF and MEK inhibitors .

Drug Design and Synthesis

DEL-22379 is also used in the field of drug design and synthesis .

Application

A structure–activity relationship study of DEL-22379 was conducted, where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .

Method of Application

The structure–activity relationship of idolin-2-one scaffold and the impact of Z / E configuration on potency were discussed . Potential safety of two synthesized analogues was investigated and in silico docking study of five compounds was performed to understand the structural basis of ERK dimerization inhibition .

Results

Compounds with high inhibitory rates were further evaluated for IC 50 values . The study found that certain substitutions led to efficacy decline, while others enhanced efficacy .

Transactivation of ELK

DEL-22379 is used in the field of molecular biology, specifically in the study of transcription factors .

Application

DEL-22379 promotes the transactivation of ELK . ELK is a transcription factor that is activated by the MAP kinase pathway, and its activation leads to the transcription of genes involved in cell proliferation and differentiation .

Method of Application

DEL-22379 directly binds to the dimerization interface of ERK, inhibiting its dimerization . This prevents the EGF-induced phosphorylation of the cytoplasmic kinase RSK1 in HEK293 cells .

Results

The inhibition of ERK dimerization by DEL-22379 promotes the transactivation of ELK . This can have implications in the study of diseases where the MAP kinase pathway is dysregulated .

Induction of Apoptosis

DEL-22379 is used in the field of cell biology, specifically in the study of programmed cell death or apoptosis .

Application

DEL-22379 induces apoptosis in various cancer cells harboring RAS-ERK pathway oncogenes . This makes it a potential candidate for antineoplastic intervention .

Method of Application

DEL-22379 is used to inhibit ERK dimerization without affecting its phosphorylation . This blocks the proliferation of tumor cells harboring RAS-ERK pathway oncogenes .

Results

DEL-22379 has been shown to induce apoptosis in various cancer cells harboring RAS-ERK pathway oncogenes . This can have implications in the study and treatment of cancers where the RAS-ERK pathway is dysregulated .

Inhibition of ERK Dimerization

DEL-22379 is used in the field of molecular biology, specifically in the study of protein-protein interactions .

Application

DEL-22379 inhibits the dimerization of ERK . ERK dimerization is a crucial step in the activation of the RAS-to-ERK signaling cascade, which plays an essential role in cellular functions ranging from proliferation to differentiation .

Method of Application

DEL-22379 directly binds to the dimerization interface of ERK, inhibiting its dimerization . This prevents the activation of the RAS-to-ERK signaling cascade .

Results

The inhibition of ERK dimerization by DEL-22379 provides a therapeutic benefit in several human carcinomas . This can have implications in the study of diseases where the RAS-to-ERK signaling pathway is dysregulated .

Anaplastic Thyroid Cancer Treatment

DEL-22379 is used in the field of oncology, specifically in the treatment of anaplastic thyroid cancer .

Application

DEL-22379 has been shown to ameliorate BRAF-driven anaplastic thyroid cancer . This makes it a potential candidate for antineoplastic intervention .

Method of Application

DEL-22379 is used to inhibit upstream ERK activation in BRAF-mutant cells . This blocks the proliferation of tumor cells harboring BRAF mutations .

Results

DEL-22379 demonstrated significant anti-tumor effects against BRAF-mutant cells in vivo with an apparent lack of toxicity . This can have implications in the study and treatment of cancers where the BRAF mutation is present .

安全和危害

属性

IUPAC Name |

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUULPXCZAKMS-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Del-22379 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)